1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid
Description
1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid is a piperidine derivative featuring a 3-fluorophenylacetyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at the 3-position. Such derivatives are of interest in medicinal chemistry for their ability to modulate biological targets through hydrogen bonding, lipophilic interactions, and steric effects .
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)acetyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-5-1-3-10(7-12)8-13(17)16-6-2-4-11(9-16)14(18)19/h1,3,5,7,11H,2,4,6,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRGJIBXHKWUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Fluorophenyl Acetyl Intermediate: The initial step involves the acetylation of 3-fluorophenyl with an appropriate acetylating agent under controlled conditions.
Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidine ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The C-3 carboxylic acid group participates in classical acid-derived reactions:
Esterification
Amidation
Acetyl Group Transformations
The acetyl moiety on the piperidine nitrogen undergoes nucleophilic acyl substitution:
Hydrolysis
Nucleophilic Substitution
| Reaction Type | Reagents/Conditions | Product | Yield* | Notes |
|---|---|---|---|---|
| Grignard reaction | RMgX (e.g., MeMgBr), THF, 0°C → RT | Tertiary alcohol derivative | 40–60% | Limited by steric hindrance from piperidine. |
Piperidine Ring Modifications
The secondary amine in the piperidine ring enables alkylation/acylation:
N-Alkylation
| Reaction Type | Reagents/Conditions | Product | Yield* | Notes |
|---|---|---|---|---|
| Reductive amination | RCHO (e.g., formaldehyde), NaBH<sub>3</sub>CN, MeOH | N-Alkylpiperidine derivative | 50–70% | Selective for secondary amines . |
Acylation
| Reaction Type | Reagents/Conditions | Product | Yield* | Notes |
|---|---|---|---|---|
| Acyl chloride | RCOCl (e.g., acetyl chloride), pyridine | N-Acylpiperidine derivative | 75–90% | Forms stable amides; base absorbs HCl . |
Fluorophenyl Ring Reactivity
The 3-fluorophenyl group directs electrophilic substitutions to the meta position but requires strong activating agents:
Heterocyclic Hybridization
The carboxylic acid group can form fused heterocycles via cyclocondensation, a strategy observed in fluoroquinolone derivatives :
Reduction/Oxidation Reactions
Scientific Research Applications
Therapeutic Applications
1.1. Inhibition of Enzymatic Activity
One of the primary applications of 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid is as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit 11-beta-hydroxysteroid dehydrogenase, which plays a crucial role in glucose metabolism and is implicated in conditions such as type II diabetes mellitus. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced blood sugar levels, making it a potential candidate for diabetes treatment .
1.2. Antitumor Activity
Research has indicated that piperidine derivatives, including this compound, exhibit antitumor properties. These compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . This application is particularly relevant in the development of new cancer therapies.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Fluorine vs. Chlorine/Nitro Substituents : The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger nitro group in the 2-nitrophenyl analog . Chlorine in the 3-chlorobenzyl derivative increases lipophilicity but may introduce steric bulk .
- Acetyl vs.
- Heterocyclic Derivatives : Compounds like 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid and 1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid incorporate aromatic heterocycles, enabling π-π stacking and hydrogen bonding. The methoxy group in the former enhances aqueous solubility.
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability: Fluorine’s electronegativity may reduce oxidative metabolism, enhancing the compound’s half-life relative to non-halogenated analogs .
- Solubility : Heterocyclic derivatives (e.g., pyrimidinyl or pyridazinyl) with polar substituents (e.g., methoxy) exhibit improved solubility, which is critical for bioavailability .
Biological Activity
1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with an acetyl group and a carboxylic acid group attached to a fluorinated phenyl moiety. Its molecular formula is C14H16FNO3, with a molecular weight of approximately 265.28 g/mol. The presence of the fluorine atom in the phenyl ring significantly influences the compound's chemical properties and biological activities, making it a subject of interest in various fields of research, particularly in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microorganisms. The compound has shown significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong antibacterial activity |
| Escherichia coli | 0.025 | Moderate antibacterial activity |
| Candida albicans | 0.025 | Antifungal activity |
These results suggest that the compound could be developed further as an antimicrobial agent .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
A study using the NCI-60 cell line panel demonstrated that this compound exhibited cytotoxic effects across multiple cancer types, with IC50 values indicating its potency:
| Cell Line | IC50 (µM) | Response |
|---|---|---|
| HCT116 | 15 | Moderate sensitivity |
| MCF7 | 10 | High sensitivity |
| HUH7 | 12 | High sensitivity |
These findings highlight the potential of this compound as a lead for developing new anticancer therapies .
The biological activities of this compound are attributed to its interactions with various molecular targets. Interaction studies have focused on its binding affinity to specific receptors or enzymes, particularly sigma receptors, which are implicated in neurodegenerative disorders and cancer treatment.
Binding Affinity Studies
In vitro binding assays have shown that this compound effectively interacts with sigma receptors, modulating their activity. This modulation is believed to contribute to both its anticancer and neuroprotective effects:
- Sigma Receptor Binding Affinity: High affinity demonstrated in competitive binding assays.
- Mechanism: Inhibition of sigma receptor-mediated pathways involved in tumor growth and progression.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Anticancer Activity:
- A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers, suggesting its effectiveness in inducing cell death in breast cancer cells.
-
Case Study on Antimicrobial Efficacy:
- Clinical isolates of Staphylococcus aureus were tested against the compound, revealing significant inhibition zones in disk diffusion assays, confirming its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3-Fluorophenyl)acetyl]piperidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a 3-fluorophenylacetyl group to a piperidine-3-carboxylic acid scaffold. A method analogous to EP 4,374,877 A2 (Example 1, Table 14) uses (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and 3-fluoro-benzaldehyde as precursors. Key steps include:
- Step 1 : Protection of the piperidine nitrogen (e.g., tert-butoxycarbonyl, Boc).
- Step 2 : Nucleophilic acyl substitution to introduce the 3-fluorophenylacetyl group.
- Step 3 : Acidic deprotection and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Optimization involves adjusting reaction temperature (e.g., 0–60°C), solvent polarity (DMF or THF), and catalyst choice (e.g., HATU for amide coupling). Monitor progress using TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting patterns, piperidine ring conformation).
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks.
- X-ray Crystallography : For absolute stereochemistry determination if chiral centers are present (e.g., piperidine-3-carboxylic acid configuration) .
Q. What preliminary biological assays are appropriate for evaluating its activity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., piperidine-carboxylic acid derivatives):
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
- Enzyme inhibition : Screen against kinases (e.g., PI3K) or proteases using fluorogenic substrates.
- Binding assays : Surface plasmon resonance (SPR) to quantify interactions with proteins implicated in inflammation (e.g., COX-2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data across different experimental setups?
- Methodological Answer : Conflicting solubility data may arise from pH-dependent ionization (carboxylic acid group pKa ~4–5). Address this by:
- pH profiling : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy.
- Stability studies : Incubate the compound in DMSO, PBS, or cell culture media at 4°C/25°C/37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Computational modeling : Predict solubility parameters using COSMO-RS or molecular dynamics simulations .
Q. What strategies improve target specificity when the compound shows off-target effects in kinase assays?
- Methodological Answer :
- Structural modification : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) or alter the fluorophenyl substituent’s electronic properties (e.g., nitro vs. methoxy groups).
- Proteome-wide profiling : Use affinity-based chemoproteomics (e.g., kinobeads) to identify off-target kinases.
- Co-crystallization studies : Resolve X-ray structures of the compound bound to target vs. off-target proteins to guide rational design .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer :
- In silico tools : Use ADMET Predictor™ or SwissADME to estimate metabolic sites (e.g., piperidine ring oxidation, fluorophenyl dehalogenation).
- Docking simulations : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxicophores.
- In vitro validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
Q. What experimental designs address low reproducibility in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically to identify critical factors.
- In-line analytics : Implement FTIR or ReactIR to monitor reaction intermediates in real time.
- Scale-down protocols : Optimize using microreactors (e.g., 0.1–10 mL volume) to minimize reagent waste .
Methodological Considerations
- Data Contradiction Analysis : Use orthogonal validation (e.g., NMR + LC-MS) for structural confirmation. Cross-reference synthetic protocols with patent literature (e.g., EP 4,374,877 A2) to identify deviations .
- Safety Protocols : Follow SDS guidelines for piperidine derivatives (e.g., wear nitrile gloves, use fume hoods) due to acute toxicity (Category 4, H302) and skin irritation risks (H315) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
